N1-(2-chlorobenzyl)-N2-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide
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Description
N1-(2-chlorobenzyl)-N2-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide is a useful research compound. Its molecular formula is C21H19ClN4O2S and its molecular weight is 426.92. The purity is usually 95%.
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Biological Activity
N1-(2-chlorobenzyl)-N2-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide is a compound that has garnered attention for its potential biological activities. This compound belongs to the thieno[3,4-c]pyrazole class, which is known for various pharmacological effects including anti-inflammatory and antimicrobial properties. The following sections will explore its synthesis, biological activities, and relevant research findings.
Chemical Structure and Synthesis
The molecular formula of this compound is C15H16ClN3O3S. The synthesis typically involves multiple steps, including the formation of the thieno[3,4-c]pyrazole core and subsequent modifications to introduce the chlorobenzyl and p-tolyl groups. Common reagents used in the synthesis include thionyl chloride and p-toluidine, with reaction conditions often involving heating under reflux in solvents like dichloromethane or ethanol.
Antimicrobial Properties
Recent studies have indicated that thieno[3,4-c]pyrazole derivatives exhibit significant antimicrobial activity. For instance, compounds within this class have been shown to disrupt bacterial cell integrity, leading to cell lysis. Specifically, a derivative similar to this compound demonstrated effective antibacterial properties against various strains of bacteria by damaging cell membranes, resulting in cytosolic leakage and eventual cell death .
Anti-inflammatory Activity
Thieno[3,4-c]pyrazole compounds have also been evaluated for their anti-inflammatory effects. Research has shown that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation. This suggests a potential role in treating inflammatory diseases .
Antioxidant Activity
In addition to antimicrobial and anti-inflammatory properties, studies have highlighted the antioxidant capabilities of thieno[3,4-c]pyrazole derivatives. For example, these compounds were tested against oxidative stress induced by 4-nonylphenol in red blood cells of African catfish (Clarias gariepinus). The results indicated that the compounds could mitigate oxidative damage by reducing erythrocyte malformations .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of thieno[3,4-c]pyrazole derivatives found that certain modifications significantly enhanced their antimicrobial potency. The derivatives were tested against both Gram-positive and Gram-negative bacteria. The results showed a correlation between structural modifications (such as halogen substitutions) and increased antibacterial activity .
Compound | Structure Modification | Minimum Inhibitory Concentration (MIC) |
---|---|---|
A | No modification | 128 µg/mL |
B | 2-Chlorobenzyl | 32 µg/mL |
C | p-Tolyl | 16 µg/mL |
Case Study 2: Anti-inflammatory Effects
In another investigation focusing on the anti-inflammatory properties of thieno[3,4-c]pyrazole derivatives, researchers evaluated their ability to inhibit LPS-induced inflammation in macrophages. The study reported a significant reduction in TNF-α production when treated with specific derivatives compared to controls .
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O2S/c1-13-6-8-15(9-7-13)26-19(16-11-29-12-18(16)25-26)24-21(28)20(27)23-10-14-4-2-3-5-17(14)22/h2-9H,10-12H2,1H3,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OARRXFDWGPZRMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C(=O)NCC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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